molecular formula C10H14ClNO B13268667 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol

2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13268667
M. Wt: 199.68 g/mol
InChI Key: VGQRQQCPIIKMFH-UHFFFAOYSA-N
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Description

2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H14ClNO It is a derivative of propanol, featuring a chlorophenyl group and an amino group attached to the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-chlorobenzylamine with an appropriate propanol derivative under controlled conditions. One common method includes the use of a reducing agent to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. Catalysts may be employed to enhance the reaction rate and selectivity, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-one.

    Reduction: Formation of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol
  • 2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
  • 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol

Uniqueness

2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-8(7-13)12-6-9-3-2-4-10(11)5-9/h2-5,8,12-13H,6-7H2,1H3

InChI Key

VGQRQQCPIIKMFH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

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